2,6-Difluorobenzonitrile

Polymer Chemistry Poly(cyanoaryl ether)s Cross-linking

Generic 'difluorobenzonitrile' sourcing risks batch failure due to pronounced isomer-specific reactivity. The 2,6-isomer is the essential monomer for high-MW poly(cyanoaryl ether)s and the precursor to benzoylurea insecticides (e.g., Hexaflumuron, Lufenuron). - Achieves weight-average Mw up to 2.3 × 10⁵ Da in polycondensation; 2,4-isomer yields only soluble low-MW chains. - Non-catalytic hydrolysis delivers 64.27% 2,6-difluorobenzamide at 523.15 K; activation energy 96.7 kJ·mol⁻¹. - In vivo: 16-fold lower covalent olfactory mucosa binding than dichlobenil, correlating with no acute toxicity in model studies.

Molecular Formula C7H3F2N
Molecular Weight 139.1 g/mol
CAS No. 1897-52-5
Cat. No. B137791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluorobenzonitrile
CAS1897-52-5
Synonyms2,6-difluorobenzonitrile
Molecular FormulaC7H3F2N
Molecular Weight139.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C#N)F
InChIInChI=1S/C7H3F2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
InChIKeyBNBRIFIJRKJGEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluorobenzonitrile Procurement Overview


2,6-Difluorobenzonitrile (2,6-DFBN) is a halogenated aromatic nitrile with the molecular formula C₇H₃F₂N . It is characterized by two fluorine atoms located at the ortho-positions (2- and 6-positions) relative to a central nitrile (-C≡N) group on a benzene ring [1]. This specific substitution pattern differentiates it from other difluorobenzonitrile isomers (e.g., 2,4-; 3,5-; 2,3-; 2,5-; and 3,4-DFBN) [1]. The compound serves primarily as a versatile building block and intermediate in the synthesis of agrochemicals, pharmaceuticals, and advanced polymer materials, leveraging the unique steric and electronic effects conferred by its ortho-fluorine arrangement .

Ortho,ortho-difluoro substitution for selective synthesis reactivity
Key intermediate for agrochemicals, pharmaceuticals, and high-performance polymers
Planar molecular conformation influences material properties and processability

2,6-Difluorobenzonitrile: Isomer Substitution Risks


Procurement decisions based solely on cost or availability of a generic 'difluorobenzonitrile' are highly unreliable due to pronounced isomer-specific reactivity and material property differences. The ortho,ortho-disubstitution pattern of 2,6-DFBN creates a unique steric environment around the reactive nitrile group, leading to distinct reaction kinetics and product outcomes compared to other isomers (e.g., 2,4-DFBN or 3,5-DFBN) [1][2]. This positional specificity directly impacts critical process parameters: in polymer synthesis, 2,6-DFBN induces cross-linking and forms rigid macrocycles, whereas the 2,4-isomer yields soluble linear chains [1]. In toxicological profiles, 2,6-DFBN exhibits 16-fold lower covalent binding in target tissues than its dichloro-analog dichlobenil, altering safety and handling requirements [3]. Therefore, substituting with an alternative difluorobenzonitrile isomer without rigorous re-validation risks batch failure, altered material specifications, and unexpected toxicity profiles.

Isomer substitution (e.g., 2,4-DFBN) may yield soluble linear polymer instead of desired cross-linked network
Dichloro-analog (dichlobenil) exhibits markedly higher olfactory tissue binding, altering handling and safety assessment
Melting point and physical form differ significantly across difluorobenzonitrile isomers, affecting metering and dissolution

2,6-Difluorobenzonitrile Technical Differentiation Evidence


Polymer Cross-Linking Propensity

In polycondensation reactions with silylated 1,1,1-tris(4-hydroxyphenyl)ethane (THPE), the 2,6-difluorobenzonitrile isomer exhibits a markedly higher propensity for cross-linking compared to its 2,4-isomer counterpart. This quantifiable difference directly dictates the final polymer architecture and processability [1].

Cross-Linking Propensity
Head-to-head
2,6-DFBN cross-links at 10% molar excess; 2,4-DFBN remains soluble at 50% excess.
Determines polymer architecture and processability
Peer-reviewed polycondensation study
Polymer Chemistry Poly(cyanoaryl ether)s Cross-linking

High Molecular Weight Achievement

A comparative polycondensation study with bisphenol A revealed that among difluorobenzonitrile isomers, only 2,6-difluorobenzonitrile achieved nearly quantitative conversions leading to high molecular weight polymers. This contrasts sharply with the performance of other isomers, including 2,4- and 3,5-DFBN [1].

Molecular Weight Achievement
Head-to-head
2,6-DFBN yields Mw up to 2.3×10⁵ Da; other isomers give lower Mw.
Essential for high-performance engineering plastics
Reported quantitative conversions
Polymer Chemistry Poly(ether nitrile)s Molecular Weight

Olfactory Tissue Covalent Binding

In vivo toxicology studies in mice directly compared the covalent binding of radiolabeled 2,6-difluorobenzonitrile ([¹⁴C]DFBN) to that of the structurally analogous herbicide dichlobenil ([¹⁴C]dichlobenil) in the olfactory mucosa, a known target tissue for toxicity [1].

Olfactory Tissue Binding
Head-to-head
[¹⁴C]2,6-DFBN binding 16× lower than [¹⁴C]dichlobenil at equimolar dose.
Indicates lower tissue-binding endpoint vs. dichloro-analog
In vivo mouse model (Brittebo et al.)
Toxicology Agrochemical Safety Metabolic Activation

Hydrolysis Activation Energy

The hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide in high-temperature liquid water was studied to develop a non-catalytic, green preparation method. The kinetic parameters provide a quantitative basis for reactor design and process optimization [1].

Activation Energy (Hydrolysis)
Reported
Ea = 96.7 kJ·mol⁻¹
Supports green process design for 2,6-difluorobenzamide
High-temperature water, non-catalytic
Green Chemistry Hydrolysis Kinetics Process Optimization

Planar Conformation and Ring Distortion

Single-crystal X-ray diffraction studies have directly compared the molecular conformation of 2,6-difluorobenzonitrile with other isomers. The unique ortho,ortho-substitution pattern forces a planar molecular arrangement and induces characteristic ring angular distortions not observed in isomers like 3,5-DFBN [1].

Molecular Conformation
Head-to-head
2,6-DFBN: planar arrangement; 3,5-DFBN: non-planar, different packing.
Governs solid-state packing and π-stacking interactions
X-ray crystallography at 172 K
X-ray Crystallography Molecular Conformation Steric Effects

Melting Point and Physical Form Differences

The physical state and melting point of difluorobenzonitrile isomers vary significantly with substitution pattern, directly impacting handling and formulation. The ortho,ortho-substitution in 2,6-DFBN results in a relatively low melting point compared to other isomers like 2,4-DFBN [1].

Melting Point Variability
Reported
2,6-DFBN mp 25–28 °C; 2,4-DFBN 47–49 °C; 3,5-DFBN 84–86 °C.
Affects physical handling and metered addition in processes
Supplier and database values
Physical Properties Melting Point Procurement

2,6-Difluorobenzonitrile Application Scenarios


Synthesis of Poly(cyanoaryl ether) Engineering Plastics

For the production of poly(cyanoaryl ether) polymers requiring high molecular weight and structural integrity, 2,6-DFBN is the preferred monomer. Unlike the 2,4-isomer, which yields soluble, lower molecular weight chains, 2,6-DFBN facilitates nearly quantitative conversions and achieves weight-average molecular weights up to 2.3 × 10⁵ Da, as demonstrated in polycondensation reactions with bisphenol A derivatives [1]. This ensures the mechanical robustness required for engineering applications. Furthermore, its unique propensity for cross-linking at moderate excess (>10% molar excess) enables controlled gelation for specialty network polymers [2].

Green Synthesis of 2,6-Difluorobenzamide

Procurement for the large-scale production of 2,6-difluorobenzamide, a critical intermediate for benzoylurea insecticides (e.g., Hexaflumuron, Lufenuron), should prioritize 2,6-DFBN. Quantitative hydrolysis kinetics are established: a non-catalytic, high-temperature liquid water process yields up to 64.27% 2,6-difluorobenzamide at 523.15 K over 300 min, with an activation energy of 96.7 kJ·mol⁻¹ [3]. This data enables precise process design and optimization for a greener, waste-minimizing route compared to traditional acid/base-catalyzed methods [3].

Reduced Off-Target Mammalian Toxicity

In agrochemical discovery programs where mammalian safety is a critical selection criterion, 2,6-DFBN presents a quantifiable advantage over its direct chlorinated analog, dichlobenil. In vivo comparative toxicology shows that the covalent binding of [¹⁴C]2,6-DFBN in the olfactory mucosa is 16 times lower than that of an equimolar dose of [¹⁴C]dichlobenil [4]. This significant reduction in tissue binding correlates with a lack of observed acute olfactory toxicity in the model, suggesting a more favorable safety profile for derived intermediates and active ingredients.

Fluorinated Building Block for Materials and Pharmaceuticals

2,6-DFBN serves as a versatile precursor for nucleophilic aromatic substitution reactions to synthesize novel fluorine-containing nitrogen and sulfur compounds, including azamacrocycles [5]. Its unique ortho,ortho-difluoro substitution pattern confers a planar molecular conformation [6] and distinct electronic properties that can be leveraged to tune the bioactivity and physicochemical properties of drug candidates or functional materials. This specific regioisomer is essential for accessing defined substitution patterns not achievable with other difluorobenzonitrile isomers.

Application
Selection Property
Validation Focus
Poly(cyanoaryl ether) plastics
High Mw and cross-linking propensity
Verify Mw and gelation behavior
2,6-Difluorobenzamide synthesis
Non-catalytic hydrolysis kinetics
Validate yield and activation energy
Agrochemical intermediate profiling
Lower covalent binding than dichlobenil
Confirm binding reduction in target tissue
Fluorinated building block
Ortho,ortho-difluoro pattern
Confirm regiochemistry and planar geometry

Technical Documentation Hub

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38 linked technical documents
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